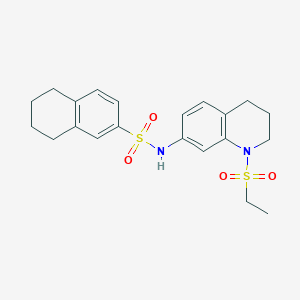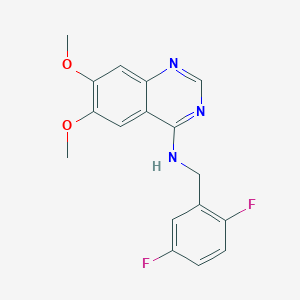
N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Antiviral Properties Against Influenza A Virus
- A study identified a scaffold similar to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine (DPQ) that binds specifically to the influenza A virus RNA promoter, indicating potential antiviral properties (Lee et al., 2014).
2. Antitubercular Activity
- Compounds with a similar structure showed promising activity as inhibitors of Mycobacterium tuberculosis, suggesting potential application in the treatment of tuberculosis (Asquith et al., 2019).
3. Antimalarial Drug Lead
- 6,7-Dimethoxyquinazoline-2,4-diamines, structurally related to this compound, have been identified as promising antimalarial drug leads through extensive synthesis and evaluation (Mizukawa et al., 2021).
4. Synthesis and Optimization for Biological Applications
- Studies have focused on the synthesis and optimization of quinazoline derivatives for various biological applications, demonstrating the versatility of this chemical structure (Gopalsamy et al., 2007).
5. Fluorescent Properties for Biomolecule Linking
- The synthesis of 2-amino substituted quinolines, which share a core structure with this compound, has been researched for their fluorescent properties, useful in linking to biomolecules and biopolymers (Stadlbauer et al., 2009).
6. Antihypertensive Activity
- Quinazoline derivatives have been synthesized and evaluated for their potential as alpha 1-adrenoceptor antagonists, indicating a possible application in antihypertensive treatments (Manoury et al., 1986).
7. Pro-Apoptotic Activity in Cancer Cells
- 4-Anilinoquinazoline derivatives, similar in structure to this compound, have shown pro-apoptotic activity in cancer cells, providing a basis for further research in anticancer treatments (Devegowda et al., 2016).
作用機序
Target of Action
It’s structurally similar to other compounds that targetCarbonic Anhydrase 2 , an enzyme involved in maintaining acid-base balance in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given its potential target, it may influence pathways related to acid-base balance in the body .
Result of Action
Based on its potential target, it may influence the activity of the carbonic anhydrase 2 enzyme, potentially affecting acid-base balance in the body .
特性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPKPBHZOBGLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2464006.png)
![8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2464008.png)
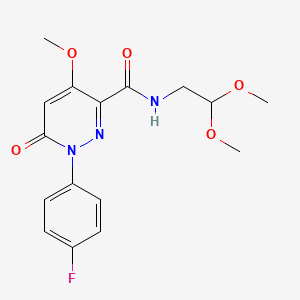
![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)
![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)
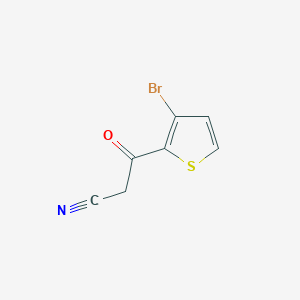
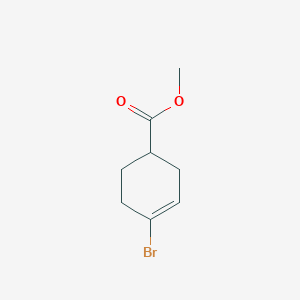

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2464019.png)
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2464022.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464024.png)
